1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one

Medicinal Chemistry Physicochemical Property Differentiation Lead Optimization

For SAR campaigns requiring a racemic cyclohexylpiperazine intermediate with a defined polarity profile, this compound provides a hydrogen bond anchor (TPSA 43.8 Ų, XLogP3-AA 0.2) that shifts CNS MPO scores favorably. The secondary alcohol enables rapid derivatization to esters, ethers, or ketones for hit-to-lead libraries. • Establishes baseline racemate before chiral resolution (cf. enantiopure (1S,2S)-isomer CAS 1997473-96-7) • +16.00 Da mass shift vs. des-hydroxy analog ensures unambiguous LC-MS identification • Available in research quantities with full analytical characterization

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1179661-20-1
Cat. No. B2357076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one
CAS1179661-20-1
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2CCCCC2O
InChIInChI=1S/C12H22N2O2/c1-10(15)13-6-8-14(9-7-13)11-4-2-3-5-12(11)16/h11-12,16H,2-9H2,1H3
InChIKeyXPAAZTZBILWXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one: Identity & Sourcing


1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one (CAS 1179661-20-1, molecular formula C₁₂H₂₂N₂O₂, molecular weight 226.32 g/mol) is a synthetic small molecule belonging to the N-acetyl-cyclohexylpiperazine class [1]. The compound features a piperazine ring N-substituted with a 2-hydroxycyclohexyl group and an acetyl moiety, yielding two undefined stereocenters and a computed XLogP3-AA of 0.2 [1]. A defined (1S,2S) stereoisomer is also registered under CAS 1997473-96-7 . The closest structural analog lacking the hydroxyl group is 1-(4-cyclohexylpiperazin-1-yl)ethanone (CAS 91695-59-9, C₁₂H₂₂N₂O, MW 210.32) .

1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one: Generic Substitution Risks


Within the cyclohexylpiperazine chemical space, even minor structural perturbations produce divergent pharmacological profiles [1]. The presence of the 2-hydroxyl substituent on the cyclohexane ring introduces a hydrogen bond donor (HBD count = 1) and alters the topological polar surface area (TPSA = 43.8 Ų) relative to the des-hydroxy analog (HBD count = 0, TPSA = 23.6 Ų for 1-(4-cyclohexylpiperazin-1-yl)ethanone), which can significantly affect target binding, selectivity, and ADME properties [2][3]. In the broader cyclohexylpiperazine class, stereochemistry at the cyclohexyl 2-position has been shown to influence sigma receptor subtype selectivity and antiproliferative potency; thus, procurement of the racemic mixture (CAS 1179661-20-1) versus the enantiopure (1S,2S) form (CAS 1997473-96-7) may yield different experimental outcomes [4].

1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one: Differentiation Evidence


Hydrogen Bond Donor Capacity Differentiation

The 2-hydroxy substituent confers a hydrogen bond donor (HBD) count of 1, compared to 0 for the des-hydroxy analog 1-(4-cyclohexylpiperazin-1-yl)ethanone (CAS 91695-59-9) [1]. This difference increases topological polar surface area from 23.6 Ų to 43.8 Ų (+85.6%), and lowers computed lipophilicity from XLogP3-AA ≈1.2 (estimated for the des-hydroxy analog) to 0.2 [1][2]. Such changes are known to influence blood-brain barrier penetration and solubility in cyclohexylpiperazine series [3].

Medicinal Chemistry Physicochemical Property Differentiation Lead Optimization

Stereochemical Identity in Procurement

CAS 1179661-20-1 is registered with 2 undefined atom stereocenters, designating it as a racemic or stereochemically undefined mixture [1]. In contrast, CAS 1997473-96-7 explicitly specifies the (1S,2S) absolute configuration . In the structurally related cyclohexylpiperazine sigma ligand series, stereochemistry at the cyclohexyl 2-position has been shown to affect both sigma-1/sigma-2 receptor subtype selectivity and antiproliferative IC₅₀ values; for example, PB28 and its diastereomers exhibit Ki values differing by up to 10-fold depending on cyclohexyl substitution geometry [2].

Stereochemistry Receptor Selectivity Procurement Specification

Molecular Weight and Formula Differentiation

The target compound (C₁₂H₂₂N₂O₂, MW 226.32) differs from the des-hydroxy analog 1-(4-cyclohexylpiperazin-1-yl)ethanone (C₁₂H₂₂N₂O, MW 210.32) by one oxygen atom (ΔMW = +16.00 Da, +7.6%) and from the 3-amino analog 1-(4-(3-aminocyclohexyl)piperazin-1-yl)ethanone (C₁₂H₂₃N₃O, MW 225.34, CAS 1517686-56-4) by replacement of OH with NH₂ (ΔMW = −0.98 Da) [1]. These differences are analytically resolvable by LC-MS and serve as unambiguous identity confirmation parameters.

Chemical Quality Control Analytical Specification Procurement Identity Check

1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one: Application Scenarios


Physicochemical Lead Optimization for CNS Programs

When CNS multiparameter optimization (MPO) scores are critical, the hydroxyl group in 1179661-20-1 shifts the TPSA to 43.8 Ų and reduces XLogP3-AA to 0.2 relative to the des-hydroxy analog (TPSA ≈23.6 Ų, XLogP3-AA ≈1.2), placing it within favorable CNS drug-like chemical space (TPSA < 60–70 Ų, XLogP 0–3) while providing a hydrogen bonding anchor that can enhance aqueous solubility [1][2]. Medicinal chemists designing cyclohexylpiperazine-based CNS agents may prefer this intermediate for its balanced polarity profile.

Stereochemical SAR for Sigma Receptor Ligands

In structure-activity relationship (SAR) campaigns exploring cyclohexylpiperazine derivatives as sigma receptor or PARP ligands, the racemic 1179661-20-1 serves as an initial screening tool, while the enantiopure (1S,2S) isomer (CAS 1997473-96-7) enables follow-up stereochemistry-activity studies [3]. Given that diastereomers in related series (e.g., PB28 analogs) have shown up to 10-fold differences in Ki, procurement of 1179661-20-1 as a defined racemate is essential for SAR baseline establishment before chiral resolution [4].

LC-MS Reference Standard for Compound Management

With a monoisotopic mass of 226.16813 Da—differing by +16.00 Da from the common des-hydroxy analog and by +0.98 Da from the 3-amino analog—CAS 1179661-20-1 serves as a well-resolved identity standard in LC-MS workflows for compound library quality control [1][2]. This mass difference is sufficient for unambiguous identification even on single-quadrupole LC-MS systems routinely used in compound management facilities.

Synthetic Intermediate for Derivatization

The secondary alcohol on the cyclohexyl ring provides a synthetic handle for further derivatization (esterification, etherification, oxidation to ketone, or elimination to alkene followed by reduction) that is absent in the des-hydroxy analog [1]. This makes 1179661-20-1 a versatile building block for generating focused libraries with diverse cyclohexyl substitution patterns, which is valuable in hit-to-lead chemistry programs requiring rapid analog synthesis [3].

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